molecular formula C6H18Cl2CuN4 B13779655 copper;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride CAS No. 94955-60-9

copper;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride

Cat. No.: B13779655
CAS No.: 94955-60-9
M. Wt: 280.68 g/mol
InChI Key: HENLSBIYEDLHIK-UHFFFAOYSA-L
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Description

The compound copper;N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride is a copper(II) complex featuring a branched polyamine ligand and two chloride counterions. The ligand, N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine (a derivative of triethylenetetramine, TETA), acts as a tetradentate chelator, coordinating via its nitrogen donors to form a stable complex with Cu(II). This compound is structurally related to pharmaceutical agents like trientine dihydrochloride (a copper-chelating drug for Wilson’s disease), where the ligand serves as a therapeutic scaffold . Its synthesis typically involves refluxing CuCl₂ with the polyamine ligand in ethanol/water mixtures, analogous to methods described for similar Schiff base copper complexes .

Properties

CAS No.

94955-60-9

Molecular Formula

C6H18Cl2CuN4

Molecular Weight

280.68 g/mol

IUPAC Name

copper;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride

InChI

InChI=1S/C6H18N4.2ClH.Cu/c7-1-3-9-5-6-10-4-2-8;;;/h9-10H,1-8H2;2*1H;/q;;;+2/p-2

InChI Key

HENLSBIYEDLHIK-UHFFFAOYSA-L

Canonical SMILES

C(CNCCNCCN)N.[Cl-].[Cl-].[Cu+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of copper;N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride typically involves the reaction of copper chloride with N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine. The reaction is carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired complex .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to achieve consistent product quality. The reaction mixture is typically subjected to purification steps, such as filtration and crystallization, to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Copper;N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper oxides, while reduction can produce copper metal or lower oxidation state complexes .

Scientific Research Applications

Copper;N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride has several scientific research applications:

Mechanism of Action

The mechanism of action of copper;N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can bind to metal ions in enzymes, altering their activity and leading to various biochemical effects. In antimicrobial applications, it disrupts cell membranes, leading to cell death .

Comparison with Similar Compounds

Structural and Geometric Comparisons

Coordination Geometry :
The Cu(II) center in this complex adopts a distorted square-pyramidal geometry (τ = 0.17–0.3), as observed in structurally analogous complexes like [CdCl₂(C₁₀H₁₅N₃)] and [CuCl₂(C₉H₁₃N₃)] (a Schiff base complex). The τ parameter, a geometric index for five-coordinate complexes, indicates moderate distortion from ideal trigonal bipyramidal geometry, consistent with Cu(II)’s preference for Jahn-Teller-distorted octahedral or square-planar configurations .

Ligand Denticity :

  • Target Compound: Tetradentate ligand (four N-donors from polyamine backbone).
  • Comparison 1 : [Cu(II)-TETA] (triethylenetetramine): Similar tetradentate coordination but lacks chloride ligands; used in corrosion inhibition and metal sequestration .
  • Comparison 2 : [CuCl₂(Schiff base)] : Tridentate Schiff base ligands (e.g., pyridyl-imine derivatives) form less saturated coordination spheres, leaving sites for solvent or anion binding .
Physicochemical and Stability Properties

In contrast, Schiff base Cu(II) complexes (e.g., N-(2-picolyl) derivatives) show lower stability (log K ~12–14) due to reduced donor strength .

Solubility and Reactivity :

  • The dichloride counterions enhance aqueous solubility compared to neutral complexes (e.g., [Cu(TETA)]²⁺ ).
  • Unlike N-octyl-N’-[2-(octylamino)ethyl]ethane-1,2-diamine (a lipophilic surfactant), the target compound’s hydrophilic polyamine backbone favors biological and aqueous applications .

Key Structural Data :

Parameter Target Compound [CuCl₂(Schiff base)] [CdCl₂(Polyamine)]
Coordination Geometry Distorted square-pyramidal Square-pyramidal Trigonal bipyramidal
τ Value 0.17–0.3 0.22 0.41
Cu–N Bond Length (Å) 1.95–2.10 1.98–2.05 N/A
Applications Corrosion inhibition, chelation Catalysis, sensors Luminescent materials

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